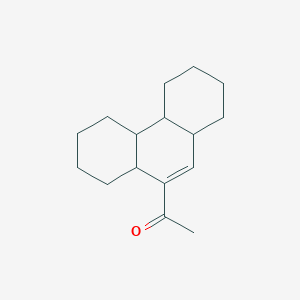
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone is a complex organic compound with a unique structure It is characterized by a phenanthrene core that is fully hydrogenated, making it a dodecahydro derivative
Vorbereitungsmethoden
The synthesis of 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions, followed by the introduction of an ethanone group through Friedel-Crafts acylation. Industrial production methods may involve catalytic hydrogenation using palladium or platinum catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene core, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include alcohols, ketones, and substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stable structure and reactivity.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone include other hydrogenated phenanthrene derivatives, such as:
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, methyl ester
- 1-Phenanthrenecarboxaldehyde, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl- These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its ethanone group, which imparts distinct chemical reactivity and potential uses.
Eigenschaften
CAS-Nummer |
7505-99-9 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthren-9-yl)ethanone |
InChI |
InChI=1S/C16H24O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h10,12-15H,2-9H2,1H3 |
InChI-Schlüssel |
DJIJJFMTWUCSTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2CCCCC2C3C1CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


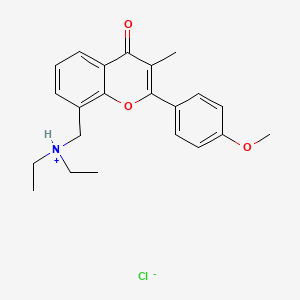
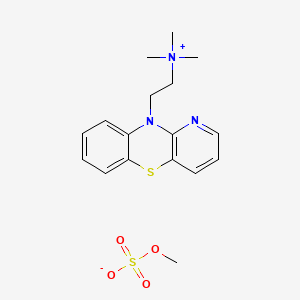
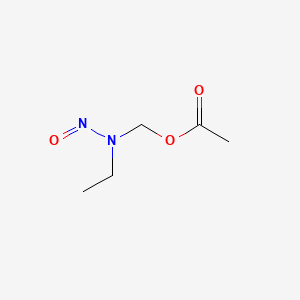
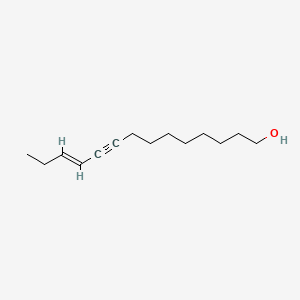
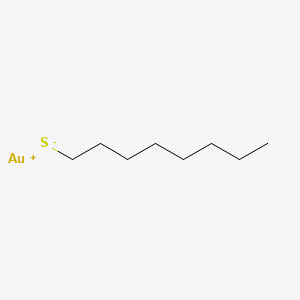
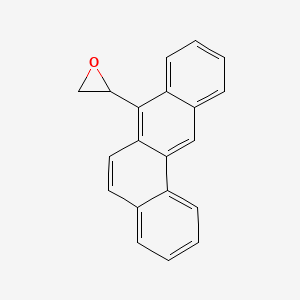
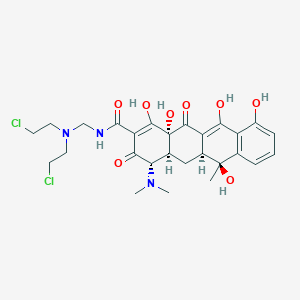
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
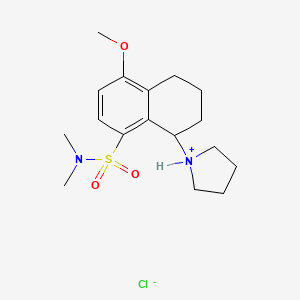


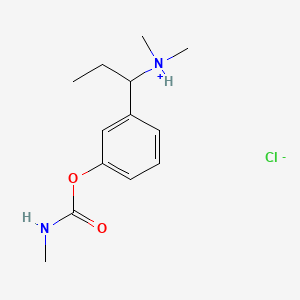
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
